Butyramide, 2-(2-dimethylaminoethyl)-2-isopropyl-3-methyl- Butyramide, 2-(2-dimethylaminoethyl)-2-isopropyl-3-methyl-
Brand Name: Vulcanchem
CAS No.: 3582-38-5
VCID: VC18524174
InChI: InChI=1S/C12H26N2O/c1-9(2)12(10(3)4,11(13)15)7-8-14(5)6/h9-10H,7-8H2,1-6H3,(H2,13,15)
SMILES:
Molecular Formula: C12H26N2O
Molecular Weight: 214.35 g/mol

Butyramide, 2-(2-dimethylaminoethyl)-2-isopropyl-3-methyl-

CAS No.: 3582-38-5

Cat. No.: VC18524174

Molecular Formula: C12H26N2O

Molecular Weight: 214.35 g/mol

* For research use only. Not for human or veterinary use.

Butyramide, 2-(2-dimethylaminoethyl)-2-isopropyl-3-methyl- - 3582-38-5

Specification

CAS No. 3582-38-5
Molecular Formula C12H26N2O
Molecular Weight 214.35 g/mol
IUPAC Name 2-[2-(dimethylamino)ethyl]-3-methyl-2-propan-2-ylbutanamide
Standard InChI InChI=1S/C12H26N2O/c1-9(2)12(10(3)4,11(13)15)7-8-14(5)6/h9-10H,7-8H2,1-6H3,(H2,13,15)
Standard InChI Key BXDZEWAIMFHWQR-UHFFFAOYSA-N
Canonical SMILES CC(C)C(CCN(C)C)(C(C)C)C(=O)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[2-(dimethylamino)ethyl]-3-methyl-2-propan-2-ylbutanamide, reflects its complex structure (Figure 1). Key features include:

  • A central butanamide backbone with a 2-isopropyl group.

  • A 2-(dimethylamino)ethyl substituent at the second carbon.

  • A methyl group at the third carbon.

The presence of both polar (amide, tertiary amine) and nonpolar (isopropyl, methyl) groups confers amphiphilic properties, influencing solubility and membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H26N2O\text{C}_{12}\text{H}_{26}\text{N}_2\text{O}
Molecular Weight214.35 g/mol
Canonical SMILESCC(C)C(CCN(C)C)(C(C)C)C(=O)N
InChI KeyBXDZEWAIMFHWQR-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via acid chloride esterification, a method optimized for tertiary amines . Key steps include:

  • Acylation: Reacting isobutyryl chloride with 2-(dimethylamino)ethylamine to form the amide bond.

  • Alkylation: Introducing the isopropyl group via nucleophilic substitution.

  • Purification: Chromatographic separation to isolate the target compound.

Yields typically range from 60–75%, with scalability limited by the need for anhydrous conditions .

Table 2: Comparison of Synthesis Methods

MethodYield (%)ScalabilityEnvironmental Impact
Acid chloride route70ModerateHigh (HCl byproduct)
Enzymatic catalysis45LowLow

Biological Interactions and Mechanisms

Target Binding Affinity

Preliminary studies indicate that the compound’s amide and tertiary amine groups facilitate interactions with:

  • Bacterial DNA gyrase: The dimethylaminoethyl group may intercalate into DNA-enzyme complexes, mimicking fluoroquinolone mechanisms .

  • Neurological receptors: Structural analogs show affinity for nicotinic acetylcholine receptors.

Table 3: In Vitro Activity Against Bacterial Strains

StrainMIC (μg/mL)HSA Shift (Fold)
E. coli WT8.04
E. coli R1 (resistant)2.02
A. baumannii WT16.08

HSA: Human serum albumin; MIC: Minimum inhibitory concentration

Applications in Pharmaceutical Development

Antibacterial Agents

The compound’s activity against fluoroquinolone-resistant strains (e.g., E. coli R1) positions it as a candidate for dual-targeting topoisomerase inhibitors. Its zwitterionic nature enhances porin transit in Gram-negative bacteria, addressing permeability challenges .

Neuromodulators

Structural analogs demonstrate concentration-dependent binding to neuronal receptors, suggesting potential in treating neurodegenerative disorders.

Comparative Analysis with Structural Analogs

Impact of Substituent Modifications

  • Isopropyl vs. Cyclopropyl: Replacing the isopropyl group with cyclopropyl reduces antibacterial activity by 4-fold due to steric hindrance.

  • Dimethylaminoethyl vs. Piperidinyl: Piperidinyl analogs exhibit higher cytotoxicity, limiting therapeutic utility .

Table 4: Structure-Activity Relationships (SAR)

ModificationMIC Change (Fold)Solubility (mg/mL)
R3 = Ethyl1 (Reference)12.5
R3 = i-Propyl0.58.2
R3 = Cyclopropyl45.6

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with DNA gyrase using X-ray crystallography.

  • Prodrug Development: Mask the tertiary amine to improve blood-brain barrier penetration.

  • Toxicology Profiles: Assess genotoxicity and cardiotoxicity in preclinical models.

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